molecular formula C18H27N3O2 B268959 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

カタログ番号 B268959
分子量: 317.4 g/mol
InChIキー: YOZWSXJXTKZERV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It was first discovered by Cylene Pharmaceuticals in 2008 and has since been extensively studied for its potential in cancer therapy.

作用機序

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in cell signaling, transcription, and metabolism. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of its downstream targets. This results in the inhibition of cell proliferation, induction of apoptosis, and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules such as AKT, ERK, and STAT3, leading to the inhibition of cell growth and survival. It also induces the expression of pro-apoptotic proteins such as BAX and caspases, leading to the activation of the apoptotic pathway. In addition, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.

実験室実験の利点と制限

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for CK2, minimizing off-target effects. It has also been shown to have a good safety profile in preclinical and clinical studies. However, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has some limitations as well. It has a relatively short half-life in vivo, requiring frequent dosing. It also has poor solubility in aqueous solutions, limiting its use in some experiments.

将来の方向性

There are several future directions for research on 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide. One direction is to explore its potential in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in different types of cancer and in different stages of cancer progression. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide will provide insights into the biology of CK2 and its role in cancer.

合成法

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide involves a series of chemical reactions starting from 4-bromo-N,N-diethylbenzamide. The bromine atom is substituted with a cyclohexylamino group, followed by a carbonylation reaction to form the final product. The overall yield of the synthesis is around 30%.

科学的研究の応用

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been tested in various preclinical and clinical studies for its potential in treating different types of cancer, including breast, prostate, pancreatic, and lung cancer.

特性

製品名

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC名

4-(cyclohexylcarbamoylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)17(22)14-10-12-16(13-11-14)20-18(23)19-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H2,19,20,23)

InChIキー

YOZWSXJXTKZERV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

正規SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。